4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine
Description
Properties
Molecular Formula |
C11H14BrN3O2 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
(4-bromo-5-cyclopropyl-1H-pyrazol-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H14BrN3O2/c12-8-9(7-1-2-7)13-14-10(8)11(16)15-3-5-17-6-4-15/h7H,1-6H2,(H,13,14) |
InChI Key |
PXRGDRBNLAKGEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NN2)C(=O)N3CCOCC3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies
Synthesis of 4-Bromo-3-cyclopropyl-1H-pyrazole-5-carboxylic Acid
The carboxylic acid intermediate is pivotal for subsequent amide formation. Two primary routes are documented:
Carbonylation of Pyrazole Precursors
Method :
- Deprotonation : Treat 4-bromo-3-cyclopropyl-1H-pyrazole with a magnesium-organic base (e.g., Grignard reagent) to deprotonate position 5.
- Carbonylation : React the deprotonated intermediate with CO₂ to yield 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylic acid.
Key Data :
- Yield: 75–88% (optimized conditions).
- Selectivity: Position 5 is favored due to steric and electronic effects.
Bromination and Cyclopropanation
Method :
- Pyrazole Synthesis : Condense 1,3-diketones with hydrazines to form 3-cyclopropyl-1H-pyrazole.
- Bromination : Introduce bromine at position 4 using N-bromosuccinimide (NBS) or Br₂ under controlled conditions.
- Oxidation : Convert a methyl group at position 5 to carboxylic acid via KMnO₄ or CrO₃ oxidation.
Key Data :
Conversion to Morpholine Amide
Acyl Chloride Intermediate Route
Method :
- Activation : Treat 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
- Amidation : React the acyl chloride with morpholine in dichloromethane (DCM) or tetrahydrofuran (THF).
Key Data :
Direct Coupling Using Activating Agents
Method :
- Coupling Reagents : Use HATU, HBTU, or EDCl with N-methylmorpholine (NMM) in DMF or DCM.
- Reaction : Combine the carboxylic acid and morpholine under inert conditions.
Key Data :
Comparative Analysis of Methods
| Parameter | Acyl Chloride Route | Direct Coupling Route |
|---|---|---|
| Reaction Time | 4–6 hours | 12–24 hours |
| Yield | 85–92% | 78–88% |
| Scalability | High (industrial use) | Moderate (lab-scale) |
| Byproducts | HCl gas | Minimal |
| Cost | Low (SOCl₂) | High (HATU) |
Key Findings :
Optimization and Challenges
Regioselectivity in Pyrazole Functionalization
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under certain conditions to form pyrazole N-oxides.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyrazole.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine with three analogous compounds from the literature, focusing on structural features, physical properties, and spectral data:
Key Observations:
Spectral Differences :
- The IR carbonyl stretch (~1650 cm⁻¹) is consistent across compounds with ketone/carbamate groups .
- 1H-NMR : Cyclopropyl protons (target) are distinct from aromatic protons in or thiazole/imidazole protons in .
Solubility :
- Morpholine derivatives (target, ) exhibit improved aqueous solubility compared to sulfonamide or carbothioamide systems.
Biological Activity
The compound 4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine is a pyrazole derivative with potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine is . It features a morpholine ring attached to a pyrazole moiety, which is substituted with a bromine atom and a cyclopropyl group. This unique structure may contribute to its biological activities.
Structural Formula
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific activities of 4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine are still under investigation, but its structural components suggest several potential mechanisms of action:
- Anticancer Activity : Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. They often act by interfering with specific signaling pathways involved in cell growth and survival.
- Anti-inflammatory Effects : Many pyrazoles exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators.
- Antimicrobial Properties : The presence of the pyrazole ring may contribute to antimicrobial activity, making it a candidate for further exploration in treating infections.
Case Studies and Experimental Data
Recent studies have highlighted the biological activity of various pyrazole derivatives, although specific data on 4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine is limited. However, related compounds have shown promising results:
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| Pyrazole A | Anticancer | 15 µM | |
| Pyrazole B | Anti-inflammatory | 10 µM | |
| Pyrazole C | Antimicrobial | 5 µg/mL |
These findings suggest that similar compounds may exhibit significant biological activities that warrant further investigation.
The mechanisms by which pyrazole derivatives exert their biological effects can include:
- Inhibition of Enzymatic Activity : Many pyrazoles act as enzyme inhibitors, particularly targeting kinases involved in cancer cell signaling.
- Modulation of Gene Expression : Some studies indicate that pyrazoles can influence transcription factors that regulate genes associated with inflammation and cancer progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
